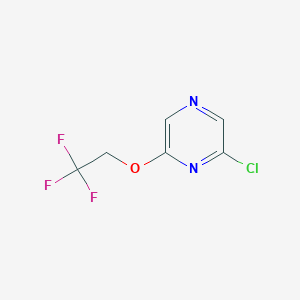2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine
CAS No.: 1016530-98-5
Cat. No.: VC2404947
Molecular Formula: C6H4ClF3N2O
Molecular Weight: 212.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1016530-98-5 |
|---|---|
| Molecular Formula | C6H4ClF3N2O |
| Molecular Weight | 212.56 g/mol |
| IUPAC Name | 2-chloro-6-(2,2,2-trifluoroethoxy)pyrazine |
| Standard InChI | InChI=1S/C6H4ClF3N2O/c7-4-1-11-2-5(12-4)13-3-6(8,9)10/h1-2H,3H2 |
| Standard InChI Key | UCAZQUDLXKULAG-UHFFFAOYSA-N |
| SMILES | C1=C(N=C(C=N1)Cl)OCC(F)(F)F |
| Canonical SMILES | C1=C(N=C(C=N1)Cl)OCC(F)(F)F |
Introduction
Structural Characteristics
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine features a pyrazine core, which is a six-membered aromatic heterocycle containing two nitrogen atoms positioned opposite to each other in the ring structure. The compound possesses two key functional groups attached to this core: a chlorine atom at the 2-position and a 2,2,2-trifluoroethoxy group at the 6-position.
Chemical Identifiers
The compound can be identified through several chemical notations:
Physical and Chemical Properties
2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine appears as a white powder under standard conditions . The compound possesses several notable physical and chemical properties that are important for its handling, storage, and application in synthetic processes.
Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 212.56 g/mol | |
| Physical State | White powder | |
| Boiling Point | 187.1±40.0 °C (Predicted) | |
| Density | 1.468±0.06 g/cm³ (Predicted) | |
| pKa | -2.26±0.10 (Predicted) | |
| XLogP3 | 3 |
Spectroscopic Properties
Spectroscopic analysis of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine provides valuable information about its structure and purity. Although specific spectroscopic data for this exact compound is limited in the available sources, its predicted collision cross-section data offers insights into its behavior in mass spectrometry.
Predicted Collision Cross Section
The collision cross-section (CCS) values for different adducts of the compound have been predicted, as shown in the following table :
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 213.00371 | 139.0 |
| [M+Na]+ | 234.98565 | 149.3 |
| [M+NH4]+ | 230.03025 | 144.4 |
| [M+K]+ | 250.95959 | 144.3 |
| [M-H]- | 210.98915 | 134.9 |
| [M+Na-2H]- | 232.97110 | 144.0 |
| [M]+ | 211.99588 | 139.3 |
| [M]- | 211.99698 | 139.3 |
These CCS values are particularly valuable for analytical techniques such as ion mobility spectrometry coupled with mass spectrometry, aiding in the identification and characterization of the compound in complex mixtures.
Comparison with Related Compounds
To better understand the properties and applications of 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine, it is valuable to compare it with structurally related compounds.
Comparison with 2-Chloro-6-(trifluoromethyl)pyrazine
2-Chloro-6-(trifluoromethyl)pyrazine (C5H2ClF3N2) is a closely related compound that differs from 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine by having a trifluoromethyl group directly attached to the pyrazine ring rather than a trifluoroethoxy group . Key comparisons include:
| Property | 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine | 2-Chloro-6-(trifluoromethyl)pyrazine |
|---|---|---|
| Molecular Weight | 212.56 g/mol | 182.53 g/mol |
| Predicted CCS [M+H]+ | 139.0 Ų | 132.0 Ų |
| Structure | Contains an oxygen linker | Direct CF3 attachment |
The oxygen linker in 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine introduces additional flexibility to the molecule and may influence its reactivity and binding properties compared to the more rigid structure of 2-Chloro-6-(trifluoromethyl)pyrazine.
Comparison with 2-Chloro-6-ethoxypyrazine
2-Chloro-6-ethoxypyrazine (C6H7ClN2O) shares the same core structure but contains an ethoxy group instead of a trifluoroethoxy group . This structural difference results in distinct properties:
The presence of fluorine atoms in 2-Chloro-6-(2,2,2-trifluoroethoxy)pyrazine significantly alters its electronic properties and potential interactions with biological systems compared to 2-Chloro-6-ethoxypyrazine.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume